

# Development of Izumerogant (IMU-935) Discontinued, Limiting Public Pharmacokinetic and Pharmacodynamic Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Izumerogant |           |
| Cat. No.:            | B15544335   | Get Quote |

Langen, Germany - Izumerogant (also known as IMU-935), an orally available small molecule inverse agonist of the retinoic acid-related orphan receptor gamma (RORyt), is no longer under active development, leading to a scarcity of publicly available, in-depth data on its pharmacokinetics and pharmacodynamics.[1][2] Developed by Immunic, the therapeutic candidate was being investigated for a range of autoimmune and inflammatory diseases, as well as prostate cancer, before the company decided to deprioritize its development.[1][2]

**Izumerogant** was designed to target RORyt, a nuclear receptor that plays a crucial role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, such as IL-17. By acting as an inverse agonist, **Izumerogant** was intended to suppress the transcriptional activity of RORyt, thereby reducing inflammation. The therapeutic was also noted to be a dihydroorotate dehydrogenase (DHODH) inhibitor.[1]

While the precise quantitative pharmacokinetic and pharmacodynamic parameters from clinical or preclinical studies are not readily available in the public domain, the mechanism of action provides a foundational understanding of its intended biological effects.

## **Intended Mechanism of Action**

**Izumerogant**'s primary intended mechanism of action was the inverse agonism of the RORyt receptor. This was expected to modulate the immune system by inhibiting the Th17 cell pathway, a key driver in many autoimmune diseases.





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Izumerogant Immunic AdisInsight [adisinsight.springer.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Development of Izumerogant (IMU-935) Discontinued, Limiting Public Pharmacokinetic and Pharmacodynamic Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544335#pharmacokinetics-and-pharmacodynamics-of-izumerogant]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com